1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine
Description
Properties
IUPAC Name |
6-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)14-10-13-15(19-8-4-5-9-19)17-11-18-16(13)20-14/h1-3,6-7,10-11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBQBDMOHFCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
This method involves the reaction of 2-aminothiophene-3-carboxylates with pyrimidine-building blocks such as urea, thiourea, or guanidine. For example, heating 2-aminothiophene-3-carbonitrile with urea at 180°C in dimethylformamide (DMF) generates the pyrimidine ring through a six-membered transition state. Yields range from 60–75%, with side products arising from incomplete cyclization or decomposition at elevated temperatures.
Annulation via C–H Activation
Palladium-catalyzed C–H activation enables direct fusion of thiophene and pyrimidine units. A representative protocol uses Pd(OAc)₂ (5 mol%) with XPhos ligand (10 mol%) in toluene at 120°C, achieving 70–80% yield. This method minimizes pre-functionalization but requires stringent anhydrous conditions.
Functionalization at the 4-Position: Introducing Pyrrolidine
The pyrrolidine moiety is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (NAS)
Replacing a chloro or methylthio group at the 4-position of the thienopyrimidine core with pyrrolidine is a common strategy. Key variables include:
| Parameter | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | K₂CO₃ in DMF | 85 | 98 |
| Temperature | 80°C, 12 h | 78 | 95 |
| Solvent | Anhydrous DMF | 82 | 97 |
Side reactions, such as over-alkylation or ring-opening of pyrrolidine, are mitigated by using excess amine (2.5 equiv) and controlled heating.
Buchwald–Hartwig Amination
For electron-deficient thienopyrimidines, palladium-catalyzed amination offers superior regioselectivity. A protocol employing Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 100°C achieves 90% yield. This method is preferred for substrates sensitive to NAS conditions.
Phenyl Group Installation at the 6-Position
The phenyl group is introduced via Suzuki–Miyaura coupling or direct arylation.
Suzuki–Miyaura Coupling
Using 6-bromothienopyrimidine and phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/water (4:1) at 90°C provides 88% yield. Microwave-assisted reactions (150°C, 20 min) enhance efficiency to 92% yield.
Direct C–H Arylation
Rhodium-catalyzed C–H activation with aryl iodides avoids pre-halogenation. [Cp*RhCl₂]₂ (5 mol%) with AgSbF₆ (20 mol%) in 1,2-dichloroethane at 140°C achieves 80% yield but requires inert atmosphere.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times and improve heat management. For NAS steps, a tubular reactor (0.5 mm diameter) at 100°C with a residence time of 30 min achieves 94% yield, compared to 78% in batch.
Solvent Recycling
DMF recovery via vacuum distillation reduces costs by 40% in large-scale runs. Implementing in-line FTIR monitoring ensures solvent purity >99% for reuse.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro or methylthio positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. For instance, modifications at the 6-position of the thieno[2,3-d]pyrimidine scaffold have led to the development of potent inhibitors against FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase implicated in acute myeloid leukemia. Compounds derived from this scaffold have shown nanomolar IC50 values against leukemia cell lines, indicating strong inhibitory effects on cancer cell proliferation .
Anti-inflammatory Properties
In addition to anticancer effects, derivatives of thieno[2,3-d]pyrimidine have been investigated for their anti-inflammatory activities. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting specific kinases involved in pro-inflammatory signaling. The structural characteristics of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine contribute to its ability to interact with these molecular targets effectively .
Synthesis and Evaluation
A significant study by Ali et al. (2019) synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. Among these compounds, several exhibited high potency against FLT3 and demonstrated efficacy in leukemia models .
Structure-Activity Relationship (SAR)
The SAR studies highlighted how different substitutions at the 6-position of the thieno[2,3-d]pyrimidine ring influenced biological activity. For example, the introduction of specific functional groups enhanced the binding affinity and selectivity towards FLT3 .
Mechanism of Action
The mechanism of action of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The phenyl group at position 6 in the target compound may enhance π-π stacking interactions compared to the 4-chlorophenyl group in the piperidine-carboxamide analogue . Chlorine substituents typically increase lipophilicity and metabolic stability but may reduce solubility. The pyrrolidine ring (target compound) vs.
Fused Ring Systems: The coumarin-pyrazolo-pyridine hybrid () exhibits fluorescence properties and enhanced anticancer activity due to extended conjugation and intramolecular charge transfer . This contrasts with the simpler thienopyrimidine-pyrrolidine framework of the target compound.
Functional Group Modifications :
- Hydrazine derivatives () are often leveraged for antimalarial and antiviral applications due to their nucleophilic reactivity and metal-chelating properties .
Biological Activity
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of thienopyrimidines, which are known for their potential in medicinal chemistry, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thieno ring fused with a pyrimidine and a pyrrolidine moiety, contributing to its unique pharmacological properties.
This compound primarily exerts its biological effects through the inhibition of key enzymes involved in cell cycle regulation and signal transduction pathways. Notably, it has been shown to inhibit Cyclin-Dependent Kinase 6 (CDK6), which plays a crucial role in cell proliferation.
Inhibition of CDK6
The inhibition of CDK6 leads to:
- Cell Cycle Arrest : Prevents progression from the G1 phase to the S phase, halting cell division.
- Induction of Apoptosis : Promotes programmed cell death in cancer cells.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines by inhibiting CDK6. |
| Anti-inflammatory | Suppresses inflammatory pathways by inhibiting COX enzymes. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
Anticancer Activity
In recent studies, compounds structurally related to this compound have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, derivative compounds have shown IC50 values ranging from 29 to 59 µM against different types of cancer cells, indicating promising anticancer potential .
One notable study highlighted that the compound induced apoptosis in HepG2 liver cancer cells by increasing pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
Research has also indicated that this class of compounds exhibits anti-inflammatory properties by inhibiting COX enzymes. For example, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The mechanism involves suppression of prostaglandin synthesis, which is pivotal in mediating inflammatory responses.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that it possesses significant activity against strains such as Acinetobacter baumannii, with some derivatives exhibiting MIC values lower than those of traditional antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thieno and pyrrolidine rings significantly affect biological activity. For example:
Q & A
Q. What analytical approaches validate target engagement in cellular assays?
- Methodological Answer: Cellular thermal shift assays (CETSA) measure JAK1 stabilization upon compound binding. Western blotting for phosphorylated STAT proteins (e.g., pSTAT1/3/5) confirms pathway inhibition. CRISPR-mediated JAK1 knockout controls distinguish on-target effects from off-target signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
